molecular formula C12H13NOS B2502789 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1494159-66-8

4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B2502789
M. Wt: 219.3
InChI Key: GVOAKHUSHHGZQY-UHFFFAOYSA-N
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Description

The compound 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile is a chemical that features a tetrahydropyran ring, a phenylthio substituent, and a nitrile group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and related chemical reactions that can be used to infer properties and synthetic methods for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the synthesis of pyrano[2,3-c]pyrazole derivatives in aqueous media without a catalyst, which offers an environmentally friendly approach . Similarly, the synthesis of imidazo[1,2-b]pyrazole derivatives through a one-pot, four-component condensation reaction demonstrates the versatility of such methods . The development of a new variant of the Migita reaction for carbon-sulfur bond formation, as applied to the synthesis of a tetrahydro-2H-pyran derivative, suggests a potential pathway for synthesizing the phenylthio-substituted tetrahydropyran ring of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For example, the structure of a pyrazole derivative was confirmed by IR, NMR, HRMS, and UV-vis spectroscopy, and further analyzed using Hartree-Fock and density functional theory . The synthesis of diastereoisomers of a phenylthio-substituted ethanol also provides insights into the stereochemistry and conformational preferences of such compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, the synthesis of novel pyridine derivatives involved the reaction of a pyrazole derivative with different ketones and cyanoacetates . The study of quantum chemical properties, including chemical reactivity and thermodynamic properties, of a quinoline derivative provides a theoretical framework that could be applied to understand the reactivity of 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational techniques. The antimicrobial activity of a tetrahydro-4H-chromene derivative was evaluated, indicating potential biological applications . The electronic properties, such as HOMO and LUMO energies, were calculated for a pyrazole derivative, which could be relevant for understanding the electronic structure of 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile . Additionally, the nonlinear optical behavior and thermodynamic properties of a pyrano[3,2-c]quinoline derivative were investigated, which could inform predictions about the properties of the compound of interest .

Scientific Research Applications

Molecular Structure and Antimicrobial Activity

4H-pyran derivatives, including structures related to 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile, have been synthesized and characterized using various spectroscopic techniques. These compounds, such as BCC, show significant antibacterial and antifungal activity, as demonstrated in a study by Bishnoi et al. (2019) (Bishnoi et al., 2019).

Corrosion Inhibition

Pyran derivatives have been synthesized and tested as potential corrosion inhibitors. For instance, Dandia et al. (2013) explored the effect of various pyrazolopyridine derivatives, including 4H-pyran structures, on corrosion inhibition in mild steel (Dandia et al., 2013).

Domino Reactions for Synthesis

Thimmarayaperumal and Shanmugam (2017) developed a domino protocol for synthesizing various polyaromatic hydrocarbons, including 2H-pyranones and tetrahydronaphthalenes, using 4H-pyran derivatives (Thimmarayaperumal & Shanmugam, 2017).

Spectroscopic and Structural Investigations

A study by Kumar et al. (2020) focused on the spectral and structural properties of a synthetic analog of the 4H-pyran motif, highlighting its pharmaceutical importance in drug discovery (Kumar et al., 2020).

Antifungal Activity and Photostability

Research by Silva et al. (2021) on 2-amino-4H-pyran-3-carbonitriles revealed their antifungal activities against phytopathogenic fungi. However, the study also highlighted concerns about their photostability, which can impact their biological applications (Silva et al., 2021).

properties

IUPAC Name

4-phenylsulfanyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOAKHUSHHGZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile

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